Ethyl cinnamate - d7
Description
Ethyl cinnamate (CAS No. 103-36-6) is an ester derived from cinnamic acid and ethanol, with the molecular formula C₁₁H₁₂O₂ and a molar mass of 176.21 g/mol. It occurs naturally in cinnamon essential oil and other plants, contributing to their characteristic fruity, balsamic, and amber-like aroma .
Properties
CAS No. |
1336882-58-6 |
|---|---|
Molecular Formula |
C11H5D7O2 |
Molecular Weight |
183.26 |
Purity |
95% min. |
Synonyms |
Ethyl cinnamate - d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Ethyl cinnamate is sparingly soluble in water but miscible with organic solvents. Substitutions like hydroxyl or methoxy groups (e.g., ethyl p-methoxy cinnamate) increase water solubility .
- Volatility : Ethyl cinnamate (boiling point: 271°C) is less volatile than methyl cinnamate (boiling point: 245°C), making it suitable for high-temperature applications .
Research Findings and Case Studies
Environmental and Toxicological Data
- Degradation: Hydrolyzed by esterases to cinnamic acid and ethanol, both biodegradable .
- Regulatory Status: Recognized as safe for use in food (FDA GRAS) and cosmetics (EU CosIng). No occupational exposure limits established .
Preparation Methods
Diethyl Malonate-Based Condensation
A patented method for ethyl cinnamate derivatives involves condensation of substituted benzaldehydes with monoethyl malonate, synthesized via a two-step process:
-
Formation of monoethyl malonate potassium salt :
-
Acidification and condensation :
For deuterium incorporation, deuterated diethyl malonate (D3C(COOEt)2) or deuterated benzaldehydes may be used. This route offers flexibility in introducing deuterium at specific positions within the cinnamate backbone.
Deuterium Labeling Strategies
Isotopic Reagent Substitution
-
Deuterated ethanol : Replacing ethanol with CD3CD2OD introduces deuterium into the ethyl group.
-
Deuterated cinnamic acid : Using cinnamic acid-d5 (deuterated at the α-carbon and aromatic positions) combined with deuterated ethanol yields ethyl cinnamate-d7.
Comparative Analysis of Synthesis Methods
Optimization and Challenges
Enzymatic Method Optimization
Challenges in Deuterium Incorporation
-
Isotopic purity : Ensuring complete deuteration at all seven positions requires stringent control over reagent purity and reaction conditions.
-
Cost : Deuterated reagents (e.g., CD3CD2OD) are expensive, impacting large-scale production.
Q & A
Q. What are the optimal synthetic routes for producing high-purity Ethyl cinnamate-d7?
Ethyl cinnamate-d7 can be synthesized via esterification of deuterated ethanol with cinnamic acid derivatives. Key steps include:
- Using acid catalysts (e.g., sulfuric acid) under reflux conditions to enhance deuteration efficiency .
- Purification via high-speed countercurrent chromatography (HSCCC) with optimized solvent systems (e.g., n-hexane:ethyl acetate:methanol:water) to isolate deuterated compounds .
- Confirming isotopic incorporation using NMR spectroscopy, focusing on the absence of proton signals in deuterated positions .
Q. Which analytical methods are most reliable for characterizing Ethyl cinnamate-d7?
- NMR Spectroscopy : To verify deuterium incorporation at specific positions (e.g., CH₃ groups replaced with CD₃) and assess isotopic purity .
- Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns and quantifies deuteration efficiency (e.g., m/z shifts corresponding to d7 labeling) .
- HPLC : Paired with UV detection to monitor chemical purity and resolve co-eluting impurities .
Q. How can Ethyl cinnamate-d7 serve as an internal standard in metabolic studies?
Its deuterated structure minimizes interference with non-deuterated analytes in mass spectrometry. For example:
- Spike deuterated compound into biological samples prior to extraction to correct for matrix effects .
- Use stable isotope dilution assays (SIDA) to quantify endogenous cinnamate derivatives in complex matrices .
Advanced Research Questions
Q. How can researchers troubleshoot low deuteration efficiency during synthesis?
- Reaction Optimization : Adjust molar ratios (e.g., excess deuterated ethanol) and catalysts (e.g., zinc chloride) to drive complete esterification .
- Solvent Selection : Use aprotic solvents (e.g., dimethylformamide) to minimize proton exchange during synthesis .
- Post-Synthesis Analysis : Employ HSCCC or preparative HPLC to separate non-deuterated byproducts .
Q. What experimental design considerations are critical for using Ethyl cinnamate-d7 in molecular docking studies?
- Structural Modeling : Ensure force fields account for deuterium’s mass differences, which may slightly alter binding kinetics .
- Validation : Compare docking results with non-deuterated analogs to isolate isotopic effects on protein-ligand interactions .
- Ethical Compliance : Adhere to institutional guidelines for computational data reproducibility and transparency .
Q. How should statistical methods be applied to interpret isotopic tracer data involving Ethyl cinnamate-d7?
- Data Normalization : Use deuterated internal standards to correct for instrument variability .
- Multivariate Analysis : Apply ANOVA or t-tests to compare metabolic flux rates between deuterated and non-deuterated cohorts .
- Error Propagation : Quantify uncertainties from deuteration efficiency (e.g., ±2% isotopic purity) in final calculations .
Q. How can conflicting data on deuterium incorporation be resolved?
- Method Cross-Validation : Compare NMR, MS, and IR results to identify systematic errors (e.g., solvent contamination in NMR) .
- Controlled Replication : Repeat synthesis under inert atmospheres to rule out proton exchange during storage .
- Literature Benchmarking : Compare deuteration levels with published protocols for similar esters .
Methodological and Ethical Considerations
Q. What steps ensure reproducibility when working with Ethyl cinnamate-d7?
- Protocol Documentation : Detail deuteration conditions (e.g., reaction time, temperature) and purification steps in supplementary materials .
- Raw Data Archiving : Share NMR spectra, chromatograms, and MS profiles in open-access repositories .
- Collaborative Review : Engage isotope chemistry experts to validate synthetic routes .
Q. How to address ethical challenges in studies involving deuterated compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
